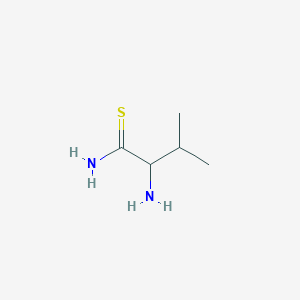

2-Amino-3-methylbutanethioamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-methylbutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHCWSCJPWLNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Computational Characterization of 2 Amino 3 Methylbutanethioamide

Advanced Spectroscopic Techniques for Structural Elucidation of 2-Amino-3-methylbutanethioamide

Spectroscopy is a cornerstone in the characterization of molecular structures. For 2-Amino-3-methylbutanethioamide, a suite of spectroscopic techniques, including IR, NMR, mass spectrometry, and UV-Vis, offers a comprehensive picture of its chemical identity.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups. The IR spectrum of 2-Amino-3-methylbutanethioamide is characterized by several key absorption bands that confirm the presence of its primary amine (-NH2), isopropyl, and thioamide (-CSNH2) moieties.

The primary amine group gives rise to characteristic stretching vibrations for the N-H bonds, typically observed in the region of 3400-3170 cm⁻¹. cdnsciencepub.com The thioamide group itself presents a complex set of vibrations. The C=S stretching vibration is a key marker for thioamides, though its position can be variable. Generally, the thioamide C=S bond has an IR stretching frequency around 1120 (±20) cm⁻¹. nih.gov Another significant band for thioamides, often referred to as the "B band," appears in the 1600-1400 cm⁻¹ range and is attributed to a mix of C-N stretching and N-H bending vibrations. scispace.com This band is particularly sensitive to changes in the electronic environment and substitution. scispace.com

Below is a table summarizing the expected characteristic IR absorption bands for 2-Amino-3-methylbutanethioamide based on general data for primary thioamides and related structures. cdnsciencepub.comnih.govscispace.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3400 - 3170 |

| C-H Stretch (sp³ hybridization) | Isopropyl Group | 3000 - 2850 |

| N-H Scissoring (Bending) | Primary Amine | ~1630 |

| C-N Stretch (Thioamide "B band") | Thioamide | 1600 - 1400 |

| C=S Stretch | Thioamide | 1120 ± 20 |

This table presents generalized data for thioamides and related amine compounds. Specific values for 2-Amino-3-methylbutanethioamide may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 2-Amino-3-methylbutanethioamide can be determined.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the amino group, the α-carbon, the β-carbon, and the non-equivalent methyl groups of the isopropyl moiety. The thioamide protons (-CSNH₂) are expected to appear as broad singlets. The chemical shift of the α-proton is influenced by the adjacent amino and thioamide groups.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. A key feature in the ¹³C NMR spectrum of thioamides is the chemical shift of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and typically resonates far downfield, in the range of 200–210 ppm. nih.gov This is a distinctive shift compared to the carbonyl carbon of a corresponding amide, which appears around 170-180 ppm. nih.gov The other carbons, including the α-carbon and the carbons of the isopropyl group, would appear at characteristic upfield shifts.

The following tables provide predicted chemical shift values for 2-Amino-3-methylbutanethioamide, based on data from its parent amino acid, L-valine, and general knowledge of thioamide spectroscopy. nih.govbmrb.io

Predicted ¹H NMR Chemical Shifts

| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) |

| -NH₂ | Thioamide & Amine | Broad signals, variable |

| α-CH | CαH(NH₂)(CSNH₂) | ~3.8 |

| β-CH | (CH₃)₂CH - | ~2.2 |

| γ-CH₃ | (CH₃ )₂CH- | ~1.0 |

These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| C=S | Thiocarbonyl | 200 - 210 |

| Cα | C H(NH₂)(CSNH₂) | ~63 |

| Cβ | (CH₃)₂C H- | ~32 |

| Cγ | (C H₃)₂CH- | ~20 |

These values are based on data for L-valine and the known downfield shift for thiocarbonyl carbons. nih.govbmrb.io Actual shifts can vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the deduction of its elemental formula. For 2-Amino-3-methylbutanethioamide (C₅H₁₂N₂S), the exact mass can be calculated with high precision. This technique also provides information about the molecule's structure through analysis of its fragmentation patterns upon ionization. Common fragmentation pathways for such molecules may involve the loss of small neutral molecules like ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), or cleavage of the isopropyl group.

| Property | Value |

| Molecular Formula | C₅H₁₂N₂S |

| Monoisotopic Mass | 132.0718 Da |

The monoisotopic mass is the mass of the molecule calculated using the mass of the most abundant isotope of each element.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The thioamide functional group possesses characteristic absorptions in the UV region. Thioamides generally exhibit two main electronic transitions: a lower-energy n→π* transition and a higher-energy π→π* transition. pharmatutor.orglibretexts.org

The π→π* transition is typically more intense. For thioamides, the C=S bond results in a red-shifted (longer wavelength) absorption maximum compared to the C=O bond in amides. nih.gov The UV absorption maximum for a thioamide C=S bond is generally found at approximately 265 (±5) nm, which is significantly different from the ~220 nm absorption for an amide C=O bond. nih.gov The weaker n→π* transition, involving the promotion of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital, occurs at a longer wavelength. youtube.com

| Transition Type | Chromophore | Typical Absorption Maximum (λₘₐₓ) |

| π → π | C=S | ~265 nm |

| n → π | C=S | >300 nm |

This table is based on general data for the thioamide chromophore. nih.govpharmatutor.orglibretexts.org

Quantum Chemical and Computational Studies on 2-Amino-3-methylbutanethioamide

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental spectroscopic data. These methods allow for the theoretical prediction of molecular properties, aiding in the interpretation of spectra and providing insights into molecular geometry and conformational preferences that may be difficult to observe experimentally.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Amino-3-methylbutanethioamide, DFT calculations can be employed to determine its most stable three-dimensional structure (conformation) by optimizing bond lengths, bond angles, and dihedral angles.

Studies on similar thioamide-containing peptides show that the substitution of a carbonyl oxygen with a sulfur atom introduces significant structural changes. nih.gov The thioamide C=S bond is considerably longer (~1.71 Å) than an amide C=O bond (~1.23 Å), and the van der Waals radius of sulfur is larger than that of oxygen. nih.gov These factors lead to increased steric hindrance. nih.gov Furthermore, the rotational barrier around the C-N bond in thioamides is higher than in amides, which restricts the conformational flexibility of the molecule. nih.gov DFT calculations can model these effects, predicting the preferred spatial arrangement of the amino, isopropyl, and thioamide groups to achieve the lowest energy state. Such calculations are crucial for understanding how this molecule might interact with other molecules, for instance, in a biological context. nih.govresearchgate.netpreprints.org

Predicted Geometric Parameters from DFT (General Thioamide)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=S | ~1.71 Å |

| Bond Length | C-N | ~1.33 Å |

| Rotational Barrier | C-N | ~5 kcal/mol |

These values are representative of the thioamide group based on computational studies of related molecules. nih.gov

Vibrational Frequency Analysis and Predicted Spectroscopic Signatures

A cornerstone of molecular characterization is vibrational spectroscopy, which probes the fundamental vibrational modes of a molecule. For 2-Amino-3-methylbutanethioamide, a combination of Fourier-transform infrared (FTIR) and Raman spectroscopy, augmented by computational methods, would provide a detailed understanding of its structural dynamics.

Theoretical calculations, typically using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), would be performed to predict the vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental data. The analysis would focus on identifying the characteristic vibrational modes, including:

N-H Stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Vibrations corresponding to the methyl and methine groups of the isobutyl moiety would be expected in the 2800-3000 cm⁻¹ range.

C=S Stretching: The thioamide group's C=S stretching vibration is a key marker and typically appears in the 800-1400 cm⁻¹ region, often coupled with other vibrations.

N-C-S Bending and Torsion: These lower frequency modes provide insight into the flexibility and conformation of the thioamide group.

A Potential Energy Distribution (PED) analysis would be crucial for assigning the calculated frequencies to specific vibrational modes, as many can be coupled.

Table 1: Predicted Vibrational Frequencies for 2-Amino-3-methylbutanethioamide (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| NH₂ Asymmetric Stretch | Data not available |

| NH₂ Symmetric Stretch | Data not available |

| C-H Stretch (isopropyl) | Data not available |

| C=S Stretch | Data not available |

| N-C-S Bend | Data not available |

This table is for illustrative purposes only. No experimental or calculated data for 2-Amino-3-methylbutanethioamide is currently available.

NMR Chemical Shift Predictions and Experimental Data Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the electronic environment of atomic nuclei within a molecule. For 2-Amino-3-methylbutanethioamide, ¹H and ¹³C NMR spectra would provide critical structural information.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are commonly used to predict NMR chemical shifts. These predictions are then correlated with experimental data to confirm structural assignments. For a related compound, (R)-N′-Benzyl 2-Amino-3-methylbutanethioamide, the thioamide carbon signal in the ¹³C NMR spectrum was observed at approximately 205 ppm. This provides a rough estimate for the chemical shift of the C=S carbon in 2-Amino-3-methylbutanethioamide, although the absence of the benzyl (B1604629) group would influence the precise value.

Table 2: Predicted vs. Experimental NMR Chemical Shifts for 2-Amino-3-methylbutanethioamide (Hypothetical Data)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (C=S) | Data not available | Data not available |

| C (CH-NH₂) | Data not available | Data not available |

| C (CH-(CH₃)₂) | Data not available | Data not available |

| C (CH₃) | Data not available | Data not available |

| H (NH₂) | Data not available | Data not available |

| H (CH-NH₂) | Data not available | Data not available |

This table is for illustrative purposes only. No experimental or calculated NMR data for 2-Amino-3-methylbutanethioamide is currently available.

Potential Energy Surface Mapping and Tautomerism Investigations

The conformational landscape and potential for tautomerism are critical aspects of the chemistry of 2-Amino-3-methylbutanethioamide. A thioamide can exist in equilibrium with its thioenol tautomer.

A computational investigation would involve mapping the potential energy surface (PES) by systematically rotating the key dihedral angles, such as those around the C-C and C-N bonds. This would identify the low-energy conformers and the energy barriers between them.

Furthermore, the relative energies of the thioamide and thioenol tautomers would be calculated to determine the predominant form under various conditions. The transition state connecting the two tautomers would also be located to understand the kinetics of the tautomerization process.

Non-Linear Optical (NLO) Properties Evaluation

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The NLO properties of 2-Amino-3-methylbutanethioamide could be evaluated through computational methods.

Key NLO parameters, including the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), would be calculated using DFT. These parameters provide insight into the molecule's response to an applied electric field. The presence of the electron-donating amino group and the polarizable thioamide group might lead to interesting NLO properties. The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation.

Table 3: Calculated NLO Properties for 2-Amino-3-methylbutanethioamide (Hypothetical Data)

| Property | Calculated Value |

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

| First-Order Hyperpolarizability (β) | Data not available |

This table is for illustrative purposes only. No calculated NLO data for 2-Amino-3-methylbutanethioamide is currently available.

Theoretical Frameworks and Structure Activity Relationship Sar Studies for Thioamides Including 2 Amino 3 Methylbutanethioamide

Thioamide Isosterism: Chemical and Biophysical Implications

The substitution of an oxygen atom with sulfur in an amide bond, creating a thioamide, is a subtle yet powerful modification that significantly alters the chemical and physical properties of the molecule. This isosteric replacement has profound implications for the molecule's reactivity, intermolecular interactions, and conformational behavior.

Comparative Analysis of Thioamide vs. Amide Bond Properties (Nucleophilicity, Redox Activity, Bond Dissociation Energies)

The introduction of a sulfur atom into the amide linkage results in a molecule with distinct electronic characteristics compared to its oxygen counterpart. Thioamides are generally more reactive towards both nucleophiles and electrophiles than amides. nih.gov This heightened reactivity can be attributed to several factors, including a weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides. The bond dissociation energy for a C=S bond is approximately 130 kcal/mol, which is significantly lower than the ~170 kcal/mol for a C=O bond. nih.gov

The redox properties of thioamides also differ considerably from amides. The oxidation potential of a model thioamide has been measured at 1.21 eV, a value substantially lower than the 3.29 eV observed for the corresponding amide. nih.gov This suggests that thioamides are more susceptible to oxidation, a property that could have implications for their role in biological electron-transfer processes. nih.gov

From a spectroscopic standpoint, the C=S bond in a thioamide exhibits a UV absorption maximum around 265 (±5) nm, a noticeable shift from the 220 (±5) nm absorption of an amide's C=O bond. nih.gov In infrared (IR) spectroscopy, the C=S stretch is found at approximately 1120 (±20) cm⁻¹, whereas the C=O stretch appears at a much higher frequency of 1660 (±20) cm⁻¹. nih.gov Furthermore, in ¹³C NMR spectroscopy, the chemical shift of the thioamide carbon is observed about 30 ppm downfield (200–210 ppm) compared to the corresponding amide resonance. nih.gov

| Property | Thioamide | Amide |

| C=X Bond Dissociation Energy | ~130 kcal/mol | ~170 kcal/mol |

| Oxidation Potential | 1.21 eV | 3.29 eV |

| UV Absorption Maximum (C=X) | 265 (±5) nm | 220 (±5) nm |

| IR Stretch (C=X) | 1120 (±20) cm⁻¹ | 1660 (±20) cm⁻¹ |

| ¹³C NMR Chemical Shift (C=X) | 200–210 ppm | ~170-180 ppm |

| This table summarizes the comparative properties of thioamide and amide bonds based on available data. nih.gov |

Influence of Sulfur Substitution on Hydrogen Bonding Characteristics and Intermolecular Interactions

The replacement of oxygen with the larger, less electronegative sulfur atom significantly impacts hydrogen bonding. nih.gov The sulfur atom in a thioamide is generally considered a weaker hydrogen bond acceptor compared to the oxygen in an amide. nih.govnih.govresearchgate.net This is attributed to the lower Lewis basicity of sulfur. nih.gov However, the hydrogen-bonding ability of thioamides is highly dependent on the geometry of the interaction. nih.gov Studies have shown that the optimal hydrogen-bond angle for a thioamide's sulfur atom is between 90° and 100°. nih.gov

Conversely, the N-H group in a thioamide is a better hydrogen bond donor than the corresponding N-H in an amide. nih.govnih.gov This increased donor capacity is due to the greater acidity of the thioamide N-H (ΔpKa = -6 compared to the amide). nih.gov This enhanced donor ability can, in some cases, compensate for the weaker acceptor property of the sulfur atom. nih.gov

The structural differences between amides and thioamides also influence their intermolecular interactions. The C=S bond is longer than the C=O bond (approximately 1.64–1.71 Å vs. 1.19–1.23 Å), and the van der Waals radius of sulfur is larger than that of oxygen (1.85 Å vs. 1.40 Å). nih.govnih.gov These geometric changes can alter how a molecule fits into a binding pocket or interacts with other molecules. nih.gov For instance, the steric repulsion between the sulfur atom and a methyl hydrogen in Z-forms of thioamides is a significant factor in their conformational preferences. Co-crystals of organoiodines with molecules containing a thioamide functionality have been shown to exhibit complementary N–H⋯S ribbons and S⋯I interactions. rsc.org

| Interaction | Thioamide | Amide |

| H-Bond Acceptor Strength | Weaker (geometry dependent) nih.govnih.gov | Stronger nih.gov |

| H-Bond Donor Strength (N-H) | Stronger nih.govnih.gov | Weaker nih.gov |

| C=X Bond Length | ~1.64–1.71 Å nih.govnih.gov | ~1.19–1.23 Å nih.gov |

| Van der Waals Radius (X) | 1.85 Å (Sulfur) nih.govnih.gov | 1.40 Å (Oxygen) nih.govnih.gov |

| This table compares the hydrogen bonding and intermolecular interaction properties of thioamides and amides. |

Conformational Dynamics and Rotational Barriers of Thioamide Moieties

The electronic structure of the thioamide bond, characterized by a higher degree of nN→π*C=S conjugation, leads to a higher rotational barrier around the C-N bond compared to amides. nih.gov This increased barrier, estimated to be approximately 5-7 kcal/mol higher, results in reduced conformational flexibility for thioamide-containing molecules. nih.govnih.gov This rigidity can be advantageous in peptide design, where it can help to stabilize specific conformations. nih.gov

The rotational barriers of methyl groups in N-methyl-substituted thioamides have been studied, revealing the importance of steric repulsion between the sulfur atom and a methyl hydrogen in the Z-forms. In the transition states for C-N bond rotation in N,N-dimethyl amides, the methyl rotational barriers are significantly larger than in the ground states, which is attributed to the smaller CH₃-N-CH₃ bond angles in the transition states. nih.gov

A unique feature of the thioamide bond is its ability to undergo photoinduced cis-trans isomerization upon irradiation with UV light of the appropriate wavelength. nih.gov This process is efficient (around 30%) and fast (less than 600 ps), while the thermal relaxation back to the more stable isomer is comparatively slow (greater than 10 minutes). nih.gov This property makes thioamide-containing peptides interesting candidates for use as fast photo-switches in proteins, allowing for the regulation of activity or the initiation of conformational transitions for time-resolved studies. nih.gov

Molecular Interactions and Theoretical Models of Biological Recognition

The unique properties of the thioamide group make it a valuable tool in medicinal chemistry and chemical biology for probing and modulating biological interactions.

Principles of Molecular Target Interaction for Thioamide Compounds

The substitution of an amide with a thioamide can have both subtle and profound effects on a molecule's interaction with its biological target. nih.gov Thioamides can participate in various non-covalent interactions, including hydrogen bonds and, due to the larger size and polarizability of the sulfur atom, potentially stronger van der Waals and other non-covalent interactions. nih.gov

The altered geometry and electronic properties of the thioamide can lead to selective perturbation of protein-ligand interactions. nih.govacs.org For example, a single thioamide substitution near the cleavage site of peptide hormones like glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) can render them significantly more stable towards degradation by the enzyme dipeptidyl peptidase 4 (DPP-4). nih.govacs.org This increased stability is due to local disruptions in the interactions between the peptide and the protease. nih.gov

In some cases, the thioamide moiety is critical for high-affinity binding. For instance, in a class of inhibitors for the enzyme ASH1L, replacing the thioamide with an amide resulted in a nearly 100-fold reduction in inhibitory activity. nih.gov Modeling studies suggested that the thioamide's sulfur atom participates in a favorable chalcogen bond within the binding pocket, an interaction that is lost with the amide oxygen, which instead may cause repulsive interactions. nih.gov

Theoretical Models of Enzyme-Inhibitor Complex Formation

Theoretical models of enzyme-inhibitor interactions suggest that enzymes often bind the transition state of a reaction more tightly than the ground state substrate. researchgate.net Thioamide-containing molecules have been used to probe these interactions. The substitution can alter the binding affinity and catalytic efficiency of an enzyme for its substrate.

For example, studies on the protease DPP-4 showed that a thioamide substitution at the P2 position of a substrate led to a nearly 1000-fold decrease in the catalytic efficiency (kcat/Km) compared to the corresponding amide. nih.gov This indicates that the enzyme's active site is highly sensitive to the structural and electronic changes brought about by the thioamide.

Thioamide Moieties as Spectroscopic Probes (Photoswitches, Fluorescence Quenchers)

The substitution of a single oxygen atom with sulfur in an amide bond to create a thioamide introduces significant changes to the electronic and steric properties of the peptide backbone. These alterations have been harnessed by biophysical chemists to develop thioamides as versatile spectroscopic probes. Their applications range from acting as fluorescence quenchers to study protein dynamics and interactions, to functioning as photoswitches to control molecular conformation and activity. researchgate.netrsc.org The thioamide moiety, including that in 2-Amino-3-methylbutanethioamide, provides a minimally perturbing yet powerful tool for biophysical studies. researchgate.netnih.gov

Thioamides as Fluorescence Quenchers

Thioamides have emerged as valuable fluorescence quenching probes, offering the ability to be incorporated at numerous locations within a protein sequence with minimal structural disruption. researchgate.net This allows for detailed, distance-dependent measurements of protein folding, conformational changes, and intermolecular interactions. rsc.orgnih.gov The quenching effect is primarily attributed to two mechanisms: Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET). researchgate.net

The operative mechanism depends on the specific fluorophore paired with the thioamide. researchgate.net For instance, the quenching of p-cyanophenylalanine (Cnf) and tyrosine has a significant FRET component, which is dependent on the spectral overlap between the donor fluorophore's emission and the thioamide's absorbance. researchgate.netnih.gov In contrast, the quenching of tryptophan is largely based on a PET mechanism. researchgate.net For other fluorophores like fluorescein (B123965) and acridonylalanine, quenching occurs entirely through PET. researchgate.netnih.gov

The choice of fluorophore is critical for experimental design, considering factors like size and excitation wavelength. researchgate.net Thioamides can effectively quench a wide array of fluorophores, from intrinsic amino acids like tryptophan and tyrosine to extrinsic labels such as rhodamine 6G, BODIPY FL, and Alexa Fluor 488. nih.govnih.gov

Detailed Research Findings:

Distance Dependence: The quenching efficiency of thioamides is distance-dependent, making them excellent "spectroscopic rulers" for short-range measurements. researchgate.netnih.gov Studies using polyproline "rulers" have demonstrated this relationship, although the exact nature of the distance dependence can deviate from ideal FRET models, suggesting the influence of factors beyond simple spectral overlap and orientation. nih.govamazonaws.com

Mechanism Determination: The quenching mechanism can be elucidated through photophysical characterization. For example, the quenching of the red-shifted fluorophore acridone (B373769) by a thioamide has been shown to occur through a dynamic, photo-induced electron transfer process, as confirmed by steady-state and fluorescence lifetime measurements. nih.gov

Minimal Perturbation: A key advantage of using thioamides is their small size. As a single-atom substitution of the peptide backbone, they are significantly less perturbing than larger, traditional quenching moieties, allowing for more precise and less disruptive probing of protein structure and dynamics. nih.govnih.gov

Table 1: Fluorophore-Thioamide Quenching Mechanisms and Properties

| Fluorophore | Primary Quenching Mechanism | Calculated R₀ for FRET (Å) | Notes |

| p-cyanophenylalanine (Cnf) | FRET researchgate.net | 15.6 amazonaws.com | Chosen for initial studies due to large extinction coefficient and significant spectral overlap with thioamides. nih.gov |

| Tyrosine (Tyr) | FRET & PET researchgate.netnih.gov | 13.4 nih.gov | Exhibits moderate spectral overlap with thioamide absorbance. nih.gov |

| Tryptophan (Trp) | PET researchgate.net | 4.0 nih.gov | Has very little spectral overlap with thioamides, making FRET an unlikely primary mechanism. nih.gov |

| Acridonylalanine (Acd) | PET researchgate.netnih.gov | N/A | Quenching occurs through a dynamic electron transfer mechanism. nih.gov |

| Fluorescein (Fam) | PET researchgate.netnih.gov | N/A | Thioamides quench a variety of bright, visible-light-excited fluorophores. nih.gov |

Thioamides as Photoswitches

The unique electronic structure of the thioamide bond also allows it to function as a photoswitch. researchgate.net Irradiation with light of a specific wavelength can induce a reversible cis/trans isomerization of the C-N bond within the thioamide group. This photoisomerization can be used to exert precise control over the conformation of a peptide or protein.

This capability is particularly valuable for studying structure-activity relationships where a specific conformation is hypothesized to be the active form. By switching the thioamide bond between its cis and trans states, researchers can modulate the biological activity of a peptide in real-time. For example, the activity of an insect kinin C-terminal pentapeptide was investigated using a thioamide-containing analogue. The photo-switched cis conformation of the peptide showed a four-fold lower EC₅₀ value compared to the native peptide or the trans thioamide form, confirming the importance of a specific turn conformation for its myotropic activity.

The development of photoswitches that can be activated by long-wavelength light is an active area of research, as near-infrared light offers deeper tissue penetration and reduced phototoxicity. nih.govsemanticscholar.org While much of this research has focused on azobenzene-based switches, the principles of sensitized triplet energy transfer could potentially be applied to thioamide systems to expand their utility. nih.govsemanticscholar.org

Detailed Research Findings:

Conformational Control: The higher rotational barrier of the thioamide C-N bond compared to a standard amide bond can be overcome by photoexcitation, allowing for a light-induced switch between two distinct conformational states.

Wavelength-Dependent Isomerization: The specific wavelengths required for the forward (trans-to-cis) and reverse (cis-to-trans) isomerization depend on the molecular environment and the structure of the thioamide-containing molecule. For example, in some systems, UV light is used to induce the trans-to-cis isomerization.

Table 2: Spectroscopic Properties of Thioamides as Photoswitches

| Property | Description | Research Finding |

| Mechanism | Reversible cis/trans isomerization of the thioamide C-N bond upon photo-irradiation. | This allows for the light-induced modulation of peptide and protein conformation. |

| Application | Control of biological activity by switching between active and inactive conformations. | Demonstrated in a cockroach hindgut myotropic activity assay with a thioamide-containing peptide. |

| Excitation | Typically requires UV or visible light for isomerization. | Research is ongoing to expand excitation wavelengths into the near-infrared range for broader biological applications. nih.govsemanticscholar.org |

While specific, detailed research on the spectroscopic properties of 2-Amino-3-methylbutanethioamide as a photoswitch or fluorescence quencher is not extensively documented in the surveyed literature, its core thioamide functional group suggests it possesses the fundamental characteristics for these applications. The principles of fluorescence quenching and photoisomerization observed for other thioamides are expected to be applicable, though the specific efficiencies and optimal wavelengths would need to be determined empirically.

Coordination Chemistry and Metal Complexes of Thioamides Including 2 Amino 3 Methylbutanethioamide

Design and Synthesis of Metal-Thioamide Complexes

The design and synthesis of metal-thioamide complexes are driven by the unique properties of the thioamide group and the specific characteristics of the metal ion. The ability of thioamides to act as ligands, coupled with various synthetic strategies, allows for the creation of complexes with tailored geometries and functionalities.

Thioamides are versatile ligands in coordination chemistry due to their ability to coordinate to metal centers in several ways, including as monodentate, bridging, or chelating ligands. researchgate.netchemrxiv.org This versatility stems from the presence of both sulfur and nitrogen atoms, which can act as donor sites. researchgate.net The coordination behavior often depends on the nature of the R groups attached to the thioamide core, the metal ion, and the reaction conditions. dnu.dp.uarsc.org

2-Amino-3-methylbutanethioamide, a derivative of the amino acid valine, possesses both an amino group and a thioamide moiety. This structure suggests the potential for chelation, where both the amino nitrogen and the thioamide sulfur or nitrogen could coordinate to a single metal center, forming a stable ring structure. The coordination chemistry of similar amino acid-derived thioamides has been explored, revealing their capacity to form stable complexes. scirp.orgmdpi.com

The thioamide group itself is known to coordinate primarily through the sulfur atom, which is considered a soft donor and thus preferentially binds to soft metal ions. capes.gov.br However, coordination through the nitrogen atom is also possible, particularly after deprotonation of the N-H group. mdpi.com The electronic and steric properties of the substituents on the thioamide and the metal's preferences play a crucial role in determining the final coordination mode. rsc.org For instance, heterocyclic thioamides have been extensively studied, demonstrating diverse coordination behaviors. rsc.orglpnu.uanih.govresearchgate.net

The synthesis of transition metal complexes with thioamide ligands can be achieved through various methods, often involving the direct reaction of a metal salt with the thioamide ligand in a suitable solvent. rsc.orglpnu.ua

Copper Complexes: Copper(II) thioamide complexes have been synthesized using both traditional and direct methods. lpnu.ua A common approach involves reacting a copper(II) salt, such as copper(II) chloride, with the thioamide ligand in a solvent like methanol (B129727). lpnu.uayoutube.com The reaction conditions, such as temperature and pH, can influence the final product, leading to different coordination compounds. dnu.dp.ua For example, the synthesis of binuclear copper(II) complexes with heterocyclic thioamides has been reported, where the thioamide and copper salt are stirred in methanol. lpnu.ua Electrochemical methods have also been employed for the synthesis of copper(II) thiolates, demonstrating an alternative route to these complexes. youtube.com

Silver Complexes: Silver(I) complexes with thioamide ligands are often prepared in a one-pot, two-step procedure. rsc.org This typically involves the reaction of a silver(I) salt (e.g., AgCl or AgNO₃) with a phosphine (B1218219) ligand, followed by the addition of the thioamide. rsc.orgnih.gov The use of phosphine co-ligands can influence the nuclearity and geometry of the resulting complex. rsc.org The reaction can be carried out in solvents like dichloromethane (B109758) or a mixture of acetonitrile (B52724) and methanol. rsc.org Silver(I) has a known affinity for sulfur donors, making the thioamide's sulfur atom a primary coordination site. chemrxiv.org This has been exploited in the synthesis of various silver-thioamide complexes, including those with heterocyclic thioamides. nih.govnih.govacs.org

Chromium Complexes: The synthesis of chromium(III) complexes with thioamide-related ligands has been reported. For instance, chromium(III) complexes with bidentate thioether-imine [N,S] ligands have been prepared and characterized. rsc.org While specific protocols for 2-Amino-3-methylbutanethioamide with chromium are not detailed in the provided results, general methods for synthesizing chromium(II) and (III) complexes involve reacting a chromium salt with the desired ligand in a suitable solvent like THF. mdpi.comrsc.org The synthesis of chromium(III) complexes with amino acid-derived ligands has also been achieved, suggesting a pathway for complexation with 2-Amino-3-methylbutanethioamide. scirp.org

Oxovanadium Complexes: Oxovanadium(IV) complexes with thioamide-related ligands, such as thiosemicarbazones, have been synthesized and characterized. researchgate.net The synthesis often involves the reaction of a vanadyl salt, like vanadyl sulfate (B86663) or VO(acac)₂, with the ligand in a solvent such as ethanol (B145695) or methanol. nih.govnih.gov The reaction may require heating under reflux to facilitate complex formation. nih.gov The synthesis of oxovanadium(IV) complexes with amino acid ligands has also been documented, providing a basis for potential synthesis with 2-Amino-3-methylbutanethioamide. scirp.org

Structural Characterization and Spectroscopy of Coordination Complexes

The elucidation of the structure and bonding in metal-thioamide complexes relies heavily on a combination of X-ray crystallography and various spectroscopic techniques.

Spectroscopic methods provide valuable insights into the coordination of thioamide ligands to metal ions by probing the changes in electronic and vibrational properties upon complexation. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy is widely used to identify the donor atoms of the thioamide ligand involved in coordination. scispace.comresearchgate.net The IR spectrum of a thioamide ligand typically shows characteristic bands for ν(N-H), ν(C=S), and ν(C-N) stretching vibrations. researchgate.netmdpi.com Upon coordination to a metal ion, these bands often shift in frequency. A shift in the ν(N-H) band can indicate the involvement of the nitrogen atom in bonding. scispace.commdpi.com More commonly, a shift in the ν(C=S) band to a lower frequency is observed, which is indicative of the sulfur atom coordinating to the metal center. mdpi.com This is because coordination weakens the C=S bond. Simultaneously, the ν(C-N) band may shift to a higher frequency, suggesting an increase in the C-N bond order. mdpi.com These shifts provide strong evidence for the coordination mode of the thioamide ligand. cdnsciencepub.comresearchgate.netlibretexts.orgyoutube.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help to infer the geometry of the coordination sphere. scispace.comresearchgate.net The electronic spectrum of the free thioamide ligand typically displays intense bands corresponding to π→π* and n→π* transitions. researchgate.net Upon complexation, these bands may shift, and new bands corresponding to d-d transitions (for transition metals) or metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear. nih.gov The positions and intensities of these bands are characteristic of the metal ion and its coordination environment, allowing for the proposal of geometries such as octahedral, tetrahedral, or square-planar. scispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C) is a powerful tool for characterizing the structure of diamagnetic metal-thioamide complexes in solution. scispace.comrsc.org The chemical shifts of the protons and carbons in the thioamide ligand are sensitive to the coordination environment. scispace.com Upon complexation, shifts in the signals of protons near the coordination sites (e.g., N-H protons) are often observed. scispace.com In ¹³C NMR, the signal of the C=S carbon is particularly informative; a shift in this signal upon coordination provides direct evidence of the involvement of the thioamide group in bonding. scispace.comrsc.org NMR can also be used to study the dynamic behavior of complexes in solution. researchgate.netmuni.cz For paramagnetic complexes, NMR can still be applied, though the interpretation of the spectra is more complex due to the large paramagnetic shifts. nih.gov

Interactive Data Table: Spectroscopic Data for a Representative Thioamide Complex

| Spectroscopic Technique | Free Ligand (Representative) | Metal Complex (Representative) | Interpretation |

| IR (cm⁻¹) | ν(N-H): ~3176ν(C=S): ~707 | ν(N-H): Shiftedν(C=S): Shifted to lower frequency (e.g., ~665-696) | Indicates coordination through both N and S atoms. mdpi.com |

| UV-Vis (nm) | π→π: ~280n→π: ~350 | Ligand bands shiftedNew d-d or CT bands appear | Confirms coordination and suggests geometry. scispace.com |

| ¹³C NMR (ppm) | C=S: ~195.1 | C=S: Shifted (e.g., ~190.1) | Confirms involvement of the thioamide group in bonding. scispace.com |

| ¹H NMR (ppm) | N-H: ~12.2 | N-H: Shifted (e.g., ~11.5) | Indicates participation of the nitrogen atom in coordination. scispace.com |

Theoretical Studies of Metal-Ligand Interactions in Thioamide Complexes

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the nature of metal-ligand interactions in thioamide complexes. mdpi.commdpi.comsolubilityofthings.com These studies provide insights into the electronic structure, bonding, and reactivity of these complexes, complementing experimental findings. mdpi.com

DFT calculations can be used to model the geometries of metal-thioamide complexes, often showing good agreement with structures determined by X-ray crystallography. nih.gov These calculations can also predict spectroscopic properties, such as vibrational frequencies (IR) and electronic transitions (UV-Vis), which aids in the interpretation of experimental spectra. scispace.comosti.gov

Computational Modeling of Complex Geometries and Electronic Structures

Computational chemistry provides powerful tools for predicting and understanding the three-dimensional structures and electronic properties of metal complexes. youtube.com Methods like Density Functional Theory (DFT) are frequently employed to model the coordination of thioamide-containing ligands. scirp.org

For a hypothetical complex of 2-Amino-3-methylbutanethioamide, such as with a transition metal ion like Ni(II) or Cu(II), computational modeling would be essential to determine the most stable geometry. DFT calculations can be used to optimize the geometry of the complex, exploring different possible coordination modes (e.g., monodentate S-coordination vs. N,S-chelation). These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the complex's structure. For instance, studies on other thioamides have successfully predicted geometries such as square-planar for Ni(II) and Cu(II) complexes and tetrahedral for Zn(II) complexes. researchgate.net

The electronic structure of such complexes can be elucidated using analyses like Natural Bond Orbital (NBO) analysis. scirp.org NBO analysis helps in understanding the nature of the metal-ligand bonds by quantifying the charge transfer and orbital interactions between the metal d-orbitals and the ligand's donor orbitals (the lone pairs on sulfur and nitrogen). This can confirm the participation of specific atoms in the coordination and describe the covalent versus electrostatic character of the bonds. For thioamides in general, there is significant interest in the n(N) → π*(C=S) delocalization, which influences the rotational barrier and electronic properties of the thioamide group itself. scirp.orgscirp.org

Table 1: Representative Theoretical Data for Thioamide-Metal Interactions This table presents typical computational data that would be generated for a complex of 2-Amino-3-methylbutanethioamide, based on findings for analogous compounds.

| Parameter | Predicted Value/Finding | Computational Method | Significance |

| Coordination Mode | Bidentate (N,S chelation) | DFT Geometry Optimization | Predicts the ligand binds through both the amino nitrogen and the thioamide sulfur. |

| Metal-Sulfur Bond Length | ~2.2 - 2.4 Å | DFT/B3LYP | Indicates the strength and nature of the M-S bond. |

| Metal-Nitrogen Bond Length | ~2.0 - 2.2 Å | DFT/B3LYP | Indicates the strength and nature of the M-N bond from the amino group. |

| NBO Charge on Metal | +0.5 to +1.5 (example) | NBO Analysis | Quantifies the extent of electron donation from the ligand to the metal. |

| Key Orbital Interaction | LP(S) -> d(M), LP(N) -> d(M) | NBO Second-Order Perturbation | Identifies the primary donor-acceptor interactions forming the coordinate bonds. |

Note: The values in this table are illustrative and based on general knowledge of thioamide and amine complexes. Specific values would need to be calculated for 2-Amino-3-methylbutanethioamide and the specific metal ion.

Prediction of Coordination Modes and Stability Constants

The prediction of how a ligand will bind to a metal (coordination mode) and the strength of that binding (stability constant) are central to understanding its coordination chemistry.

Prediction of Coordination Modes: For 2-Amino-3-methylbutanethioamide, several coordination modes are theoretically possible. However, based on the principles of chelation, the most probable mode is bidentate, forming a stable five-membered ring with the metal center through the amino nitrogen and the thioamide sulfur atom. This is analogous to how its parent amino acid, valine, coordinates as a bidentate N,O-chelate. scirp.orgscirp.org Thioamides can also act as monodentate ligands through the sulfur atom, or as bridging ligands between two metal centers, but the presence of the conveniently located α-amino group strongly favors chelation. researchgate.netcapes.gov.br

Prediction of Stability Constants: The stability constant (log β) of a metal complex is a measure of its thermodynamic stability in solution. nih.gov Predicting these constants computationally is a complex task but can be approached using thermodynamic cycles in combination with DFT calculations. iupac.org The stability of complexes with 2-Amino-3-methylbutanethioamide would be expected to follow the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). scirp.org This trend is driven by the decrease in ionic radius and the increase in ligand field stabilization energy across the series, with Cu(II) often forming the most stable complexes. chemguide.co.uk

The chelate effect would predict that the bidentate complex of 2-Amino-3-methylbutanethioamide is significantly more stable than complexes with two separate monodentate ligands (e.g., an ammonia (B1221849) molecule and a simple thioacetamide). This enhanced stability is due to the favorable entropy change upon chelation. chemguide.co.uk

Table 2: Predicted Stability Constant Trends for Metal Complexes of 2-Amino-3-methylbutanethioamide This table outlines the expected relative stabilities for complexes with various metal ions.

| Metal Ion | Predicted log β Range (Illustrative) | Basis for Prediction |

| Cu(II) | 15 - 19 | Peak of Irving-Williams series; strong affinity for both N and S donors. scirp.orgchemguide.co.uk |

| Ni(II) | 12 - 16 | High ligand field stabilization energy. chemguide.co.uk |

| Zn(II) | 9 - 13 | Lower stability than Cu(II) due to filled d-orbitals; still forms stable tetrahedral or octahedral complexes. researchgate.net |

| Co(II) | 9 - 13 | Follows the Irving-Williams trend. scirp.org |

| Fe(II) | 8 - 12 | Generally forms less stable high-spin complexes compared to later transition metals. |

| Ag(I) | 7 - 10 | Soft acid, shows strong affinity for the soft sulfur donor of the thioamide. youtube.com |

Note: The log β values are illustrative estimates. Actual values depend on specific experimental conditions such as temperature, ionic strength, and solvent. researchgate.netnist.gov The prediction for Ag(I) is based on its known preference for soft ligands like sulfur.

Analytical Method Development for 2 Amino 3 Methylbutanethioamide and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 2-Amino-3-methylbutanethioamide from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Amino-3-methylbutanethioamide. sigmaaldrich.com It offers high resolution and sensitivity for both qualitative and quantitative analysis. moravek.com The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector.

For the separation of thioamides and related amino acid derivatives, reversed-phase HPLC is commonly employed. nih.govnih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

To enhance separation and peak shape, especially for polar compounds, various strategies can be implemented. These include adjusting the pH of the mobile phase with buffers like phosphate (B84403) nih.gov or using ion-pairing reagents. Method development for complex samples often involves gradient elution, where the mobile phase composition is changed during the run to achieve optimal separation of all components. nih.gov Purity assessment by HPLC is critical to ensure that a sample is free from contaminants, which could interfere with subsequent analyses or applications. moravek.com The identity of the main peak corresponding to 2-Amino-3-methylbutanethioamide can be confirmed by comparing its retention time with that of a certified reference standard.

A typical HPLC method for a related compound, 3-aminobutanol, involves derivatization followed by separation on a reversed-phase column. google.com For thioamide-containing compounds, UV detection is often suitable due to the presence of the thiocarbonyl group, which has a UV absorption maximum around 265 nm. nih.gov

Table 1: Illustrative HPLC Parameters for Thioamide Analysis

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Potassium dihydrogen phosphate, pH 3.5 |

| Mobile Phase B | Acetonitrile/Water (90:10, v/v) |

| Gradient | Time (min) |

| 0 | |

| 45 | |

| 50 | |

| 60 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since amino acids and their thioamide derivatives are generally non-volatile due to their polar nature, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis. sigmaaldrich.comnist.gov

Common derivatization strategies for amino acids involve converting the polar functional groups (amino, carboxyl, and thiol) into less polar moieties. sigmaaldrich.com A two-step derivatization is often employed, where the carboxylic acid group is first esterified, for example, with methanolic HCl, followed by acylation of the amino and thiol groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com The resulting derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification. sigmaaldrich.comnist.gov

The analysis of derivatized 2-Amino-3-methylbutanethioamide by GC-MS would involve separating the derivative on a capillary column, typically with a nonpolar stationary phase like 5% phenyl-methylpolysiloxane. sigmaaldrich.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. researchgate.netresearchgate.net This allows for both qualitative identification and quantitative analysis. researchgate.net Studies on similar thioamides have utilized GC-MS to identify metabolites and degradation products. asm.org

Table 2: Example GC-MS Parameters for Derivatized Amino Acid Analysis

| Parameter | Condition |

| Derivatization | 1. 2M HCl in Methanol (80°C, 60 min) |

| 2. Pentafluoropropionic anhydride in Ethyl Acetate (65°C, 30 min) | |

| GC Column | SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial Temp: 80°C, hold for 2 min |

| Ramp: 10°C/min to 280°C, hold for 5 min | |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| MS Ionization | Electron Impact (EI), 70 eV |

| Mass Range | m/z 50-550 |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of 2-Amino-3-methylbutanethioamide. nih.gov When coupled with chromatographic techniques, it provides a high degree of sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov This technique is particularly well-suited for analyzing complex biological matrices. rsc.orgnih.gov The development of an LC-MS/MS method for 2-Amino-3-methylbutanethioamide would involve optimizing both the chromatographic separation and the mass spectrometric detection parameters.

For the analysis of amino acids and their derivatives, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography can be used. researchgate.net The choice of chromatographic conditions is crucial to ensure that the analyte is well-retained and separated from interfering matrix components. youtube.com

In the mass spectrometer, the analyte is typically ionized using electrospray ionization (ESI). The precursor ion, corresponding to the protonated molecule [M+H]⁺ of 2-Amino-3-methylbutanethioamide, is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. rsc.orgnih.gov The mass shift of approximately 16 Da between an amide and its corresponding thioamide can be a key indicator in mass spectrometry analysis. nih.govacs.org

Table 3: Hypothetical LC-MS/MS Parameters for 2-Amino-3-methylbutanethioamide

| Parameter | Condition |

| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of 2-Amino-3-methylbutanethioamide |

| Product Ions (Q3) | To be determined experimentally |

Development of Quantitative Assays for Thioamide Analysis

The development of a quantitative assay for 2-Amino-3-methylbutanethioamide using LC-MS/MS requires careful validation to ensure accuracy, precision, and reliability. nih.gov This involves establishing a calibration curve using standards of known concentrations. rsc.org The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. nih.gov

The validation of the assay should include the determination of the limit of detection (LOD) and the limit of quantification (LOQ), which define the sensitivity of the method. nih.gov Precision and accuracy are assessed by analyzing quality control samples at different concentration levels on the same day (intra-day) and on different days (inter-day). nih.gov Recovery experiments are also performed to evaluate the efficiency of the extraction process. nih.gov A well-developed and validated quantitative assay is essential for reliable determination of 2-Amino-3-methylbutanethioamide concentrations in various samples. nih.gov

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of 2-Amino-3-methylbutanethioamide in complex matrices, such as biological fluids or environmental samples, necessitates efficient sample preparation and extraction techniques to remove interfering substances and concentrate the analyte of interest. creative-proteomics.comnih.gov

For biological samples like plasma or serum, a common first step is protein precipitation, often achieved by adding an organic solvent like methanol or acetonitrile. nist.govresearchgate.net This is followed by centrifugation to separate the precipitated proteins. Further purification can be achieved through solid-phase extraction (SPE), where the analyte is selectively retained on a sorbent material while impurities are washed away. The choice of SPE sorbent depends on the physicochemical properties of 2-Amino-3-methylbutanethioamide.

For more complex matrices, a stepwise extraction procedure may be necessary. For instance, an initial extraction with a less polar solvent could remove lipids and other nonpolar compounds, followed by extraction with a more polar solvent to isolate the amino acids and their derivatives. nist.gov

In some cases, derivatization can not only improve chromatographic performance but also facilitate extraction. nih.gov For example, after derivatization, the now less polar 2-Amino-3-methylbutanethioamide derivative can be extracted from an aqueous sample into an organic solvent. The goal of any sample preparation technique is to obtain a clean extract of the analyte that is compatible with the subsequent analytical method, ensuring accurate and reliable results. creative-proteomics.comsickkids.ca

Emerging Applications and Future Research Directions for 2 Amino 3 Methylbutanethioamide

The chemical compound 2-Amino-3-methylbutanethioamide, a thioamide derivative of the amino acid valine, is drawing increasing interest for its potential applications across a spectrum of scientific and technological fields. Its unique structural features, combining a chiral amino acid scaffold with a reactive thioamide group, position it as a valuable molecule for further investigation. This article explores the emerging applications and future research trajectories for this compound, focusing on its role in advanced organic synthesis, materials science, and strategies for enhancing its biological activity through molecular engineering, as well as the future of its computational and theoretical analysis.

Q & A

Q. What are the optimal conditions for synthesizing 2-Amino-3-methylbutanethioamide via palladium-catalyzed methods?

Palladium-catalyzed intramolecular aminocarbonylation is a high-yield method for synthesizing structurally similar thioamide derivatives. Key considerations include:

- Catalyst selection (e.g., Pd(OAc)₂ with ligands like Xantphos) and solvent systems (e.g., DMF or toluene).

- Temperature control (80–120°C) to balance reaction rate and byproduct formation.

- Substrate pre-functionalization, such as introducing thioamide precursors with appropriate leaving groups .

- Post-synthesis purification via column chromatography or recrystallization, guided by NMR and mass spectrometry data .

Q. Which spectroscopic techniques are critical for characterizing 2-Amino-3-methylbutanethioamide?

- ¹H/¹³C NMR : Essential for confirming stereochemistry and functional groups. For example, the thioamide proton typically resonates at δ 10–12 ppm, while methyl groups appear as doublets in branched structures .

- FT-IR : Identifies thioamide C=S stretches (~1200 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring purity >95% .

Q. How can researchers ensure reproducibility in synthesizing 2-Amino-3-methylbutanethioamide derivatives?

- Standardize reaction parameters (e.g., inert atmosphere, moisture control) to minimize variability.

- Use high-purity reagents and substrates, verified via GC-MS or HPLC.

- Document crystal structure data (if available) to resolve ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can contradictory bioactivity data for 2-Amino-3-methylbutanethioamide across studies be systematically addressed?

- Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines).

- Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Apply multivariate statistical tools (e.g., PCA) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the reactivity of 2-Amino-3-methylbutanethioamide in novel reactions?

- DFT Calculations : Model transition states for nucleophilic attacks or cyclization pathways.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Compare with fluorinated analogs (e.g., 3,3-difluoro derivatives) to assess electronic perturbations .

Q. How does stereochemistry influence the biological activity of 2-Amino-3-methylbutanethioamide analogs?

- Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.

- Test enantiopure samples in bioassays (e.g., enzyme inhibition, receptor binding).

- Use X-ray crystallography to correlate absolute configuration with activity .

Q. What advanced purification techniques resolve co-eluting impurities in 2-Amino-3-methylbutanethioamide?

- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for baseline separation.

- Chiral Chromatography : Resolve enantiomers using amylose- or cellulose-based columns.

- Crystallization Screening : Identify optimal solvents (e.g., ethanol/water mixtures) for polymorph control .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.